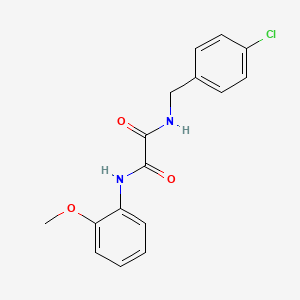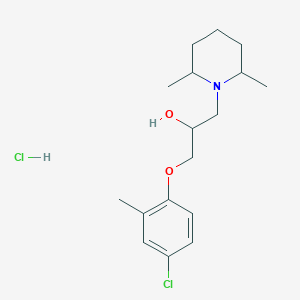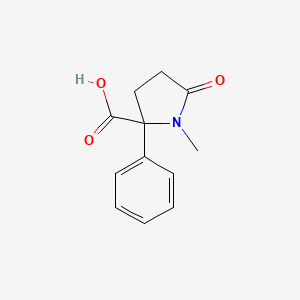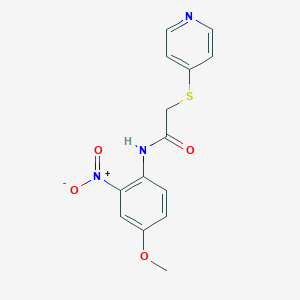
4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine hydrochloride, also known as PCTA, is a novel chemical compound that has garnered attention in the scientific community due to its potential applications in research. PCTA is a thiazole derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to investigations into its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用机制
The mechanism of action of 4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine hydrochloride involves its binding to the sigma-1 receptor, leading to activation of downstream signaling pathways. This includes modulation of intracellular calcium levels, which can affect cellular processes such as protein synthesis and gene expression. 4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine hydrochloride has also been shown to modulate ion channels, including voltage-gated calcium channels, which can affect neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine hydrochloride has been shown to have numerous biochemical and physiological effects, including modulation of synaptic plasticity, neuroprotection, and anti-inflammatory effects. It has also been investigated for its potential use in treating various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
实验室实验的优点和局限性
One advantage of 4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine hydrochloride is its high purity and yield, which makes it a viable compound for research purposes. It has also been shown to have a high affinity for the sigma-1 receptor, making it a useful tool for studying this protein. However, one limitation of 4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine hydrochloride is its relatively limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
未来方向
There are numerous potential future directions for research involving 4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine hydrochloride. One area of investigation is its potential use in treating various neurological and psychiatric disorders, particularly those involving sigma-1 receptor dysfunction. Additionally, 4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine hydrochloride may be useful in studying the role of the sigma-1 receptor in various physiological processes, including calcium signaling and neurotransmitter release. Further research is needed to fully elucidate the potential applications of 4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine hydrochloride in scientific research.
合成方法
The synthesis of 4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine hydrochloride involves several steps, including the reaction of cyclopentanone with phenylhydrazine to form 1-phenylcyclopentanone. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring, which is subsequently chlorinated to form 4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine hydrochloride hydrochloride. The synthesis of 4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine hydrochloride has been optimized to yield high purity and yield, making it a viable compound for research purposes.
科学研究应用
4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine hydrochloride has been investigated for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the sigma-1 receptor, a protein that is involved in numerous cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. This has led to investigations into the potential use of 4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine hydrochloride as a tool for studying sigma-1 receptor function and its role in various physiological and pathological conditions.
属性
IUPAC Name |
4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S.ClH/c15-13-16-12(10-17-13)14(8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRWPDRAAOPNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C3=CSC(=N3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-{[(2-chloro-4-nitrophenyl)amino]carbonyl}phenyl 3,4-dichlorobenzenesulfonate](/img/structure/B5105573.png)
![11-(4-ethylphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5105580.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-pentenoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5105592.png)



![N-{2-[(2-furylmethyl)thio]ethyl}-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5105625.png)

![N-benzyl-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5105642.png)
![11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5105644.png)


![6-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5105660.png)
